REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[CH3:11].O=P(Cl)(Cl)Cl.CN(C1C=CC=CC=1)[CH:19]=[O:20]>>[CH3:10][O:9][C:7]1[CH:8]=[C:3]([O:2][CH3:1])[C:4]([CH3:11])=[CH:5][C:6]=1[CH:19]=[O:20]
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Name
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|
Quantity
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5.5 g
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Type
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reactant
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Smiles
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COC1=C(C=CC(=C1)OC)C
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Name
|
|
Quantity
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55 mL
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Type
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reactant
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Smiles
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CN(C=O)C1=CC=CC=C1
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Name
|
|
Quantity
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10.9 mL
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to 80° C
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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ADDITION
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Details
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the reaction mixture was poured
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Type
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FILTRATION
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Details
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the precipitate filtered
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Type
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WASH
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Details
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washed twice with water/MeOH=8/2
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Type
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CUSTOM
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Details
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to leave
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Type
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DRY_WITH_MATERIAL
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Details
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after drying 5.40 g of the title product as light yellow crystals
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Name
|
|
Type
|
|
Smiles
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COC1=C(C=O)C=C(C(=C1)OC)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |